molecular formula C20H23FN2O B2398023 1-(benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol CAS No. 942872-59-5

1-(benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol

Cat. No. B2398023
CAS RN: 942872-59-5
M. Wt: 326.415
InChI Key: WPWUNFUMDOILHK-UHFFFAOYSA-N
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Description

1-(benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol, also known as BDF-6153, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Molecular Logic Systems

A novel fluorophore, related in structure and function to the queried compound, has been synthesized and characterized for its application as a pH-controlled molecular switch. This compound also serves as a protic solvent polarity sensor and exhibits high selectivity for quenching fluorescence in the presence of Hg2+ ions. Such properties make it an excellent candidate for applications as a multiple-mode molecular logic system, indicating potential utility in sensing and diagnostic technologies (Zhang, Su, Ma, & Tian, 2008).

Antifungal Agents

Derivatives structurally similar to the compound of interest have been synthesized and evaluated for their antifungal activities. Particularly, compounds have shown significant antifungal activity against Candida species, outperforming traditional antifungal drugs like Fluconazole and Itraconazole in vitro. This suggests a potential application of 1-(benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol or its derivatives in developing new antifungal therapeutics (Tang, Zheng, Ren, Liu, Liu, Lv, Zhu, & Zhou, 2013).

Serotonin and Dopamine Receptor Affinity

Another related compound has been synthesized and preliminarily characterized for its affinity towards serotonin (5-HT2) and dopamine (D2) receptors. This compound has shown potential as a radioligand for these receptors, indicating possible applications in neuroscientific research and drug development targeting these pathways (Guarna, Menchi, Berti, Cini, Bottoncetti, Raspanti, Politi, & Pupi, 2001).

Corrosion Inhibition

Research into benzothiazole derivatives, which share a similar structure to the query compound, has demonstrated their effectiveness as corrosion inhibitors for steel in acidic solutions. This suggests potential industrial applications of 1-(benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol in protecting metals against corrosion, particularly in harsh chemical environments (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

properties

IUPAC Name

1-(benzylamino)-3-(5-fluoro-2,3-dimethylindol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c1-14-15(2)23(20-9-8-17(21)10-19(14)20)13-18(24)12-22-11-16-6-4-3-5-7-16/h3-10,18,22,24H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWUNFUMDOILHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)F)CC(CNCC3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzylamino)-3-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol

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